molecular formula C14H11ClN2O2S B065493 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- CAS No. 173908-48-0

1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)-

Cat. No. B065493
CAS RN: 173908-48-0
M. Wt: 306.8 g/mol
InChI Key: MQUMCKWSVIPCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of certain biomolecules.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes or proteins in the target cells. For example, it has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in certain types of cancer cells.
Biochemical and Physiological Effects:
1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of certain biomolecules in living cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- in lab experiments is its potential to exhibit anticancer, antiviral, and antimicrobial activities. It can also be used as a fluorescent probe for the detection of certain biomolecules. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)-. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to explore its potential use as a fluorescent probe for the detection of certain biomolecules in living cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)- involves the reaction of 5-amino-2-chlorobenzenesulfonamide with indole in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution of the chlorine atom by the indole ring. The resulting product is a white crystalline solid that can be purified by recrystallization.

properties

CAS RN

173908-48-0

Product Name

1H-Indole, 1-((5-amino-2-chlorophenyl)sulfonyl)-

Molecular Formula

C14H11ClN2O2S

Molecular Weight

306.8 g/mol

IUPAC Name

4-chloro-3-indol-1-ylsulfonylaniline

InChI

InChI=1S/C14H11ClN2O2S/c15-12-6-5-11(16)9-14(12)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-9H,16H2

InChI Key

MQUMCKWSVIPCBU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)N)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)N)Cl

Other CAS RN

173908-48-0

Origin of Product

United States

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